Thiourea-d4
Description
The Scientific Significance of Deuterium (B1214612) Labeling in Chemical Research
Deuterium labeling is a powerful technique in which hydrogen atoms in a molecule are strategically replaced with deuterium atoms. youtube.com This process is not merely an academic exercise; it has profound implications across numerous scientific disciplines, from medicinal chemistry to materials science. youtube.comclearsynth.com The core principle behind its utility lies in the mass difference between hydrogen (protium) and deuterium, which has one extra neutron. youtube.com This increased mass alters the vibrational frequencies of chemical bonds, particularly the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org
This fundamental difference gives rise to several key applications in research:
Mechanistic Elucidation: One of the most significant applications of deuterium labeling is in the study of reaction mechanisms. thalesnano.comsynmr.in By observing the change in reaction rate when a hydrogen atom is replaced by deuterium—a phenomenon known as the Kinetic Isotope Effect (KIE)—researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org A significant KIE suggests that the bond is indeed broken during this critical step, providing crucial evidence for a proposed pathway. princeton.edu
Spectroscopic Analysis: In analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), deuterium labeling is indispensable. thalesnano.com In NMR, substituting hydrogen with deuterium can simplify complex spectra, helping to elucidate molecular structures. thalesnano.comclearsynth.com In mass spectrometry, the known mass difference allows deuterated compounds to be used as internal standards, leading to more accurate and reliable quantification of target molecules. thalesnano.com
Metabolism and Pharmacokinetic Studies: In the pharmaceutical industry, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical. clearsynth.com Deuterium-labeled drug candidates allow scientists to trace the metabolic fate of molecules within a biological system. thalesnano.com Furthermore, replacing hydrogen with deuterium at metabolically vulnerable sites can slow down the rate of metabolic breakdown, potentially enhancing a drug's stability and bioavailability. clearsynth.comclearsynth.com
Structural Biology: Deuterated solvents and labeled biomolecules are essential for studying the structure and dynamics of large macromolecules like proteins and nucleic acids. synmr.in Techniques such as NMR spectroscopy can leverage deuterium labeling to gain clearer insights into the three-dimensional structure and interactions of these complex systems. synmr.inclearsynth.com
Thiourea-d4 as a Fundamental Model System for Isotopic Studies
Thiourea (B124793), an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by sulfur. vedantu.combyjus.com It is a well-studied molecule used in organic synthesis, including the production of heterocyclic compounds and as a catalyst. byjus.comiosrjournals.org This extensive research foundation makes its deuterated analogue, this compound (CD₄N₂S), an ideal model system for investigating isotopic effects.
The primary utility of this compound stems from its direct comparison to its non-deuterated counterpart. By studying the differences in their properties and reactivity, researchers can isolate the effects of isotopic substitution.
Research Findings and Applications:
Spectroscopic Investigations: Infrared (IR) spectroscopy studies have utilized this compound to understand molecular vibrations. A 1964 study published in the Chemical & Pharmaceutical Bulletin specifically used this compound as a host molecule in inclusion compounds to analyze their infrared spectra, demonstrating its value in probing structural and bonding characteristics. The substitution of hydrogen with deuterium leads to shifts in the vibrational frequencies of the N-D bonds compared to the N-H bonds, which can be clearly observed and analyzed.
Kinetic Isotope Effect (KIE) Studies: Thiourea and its derivatives are often used as catalysts in organic reactions, such as glycosylation. wikipedia.org The mechanism of these reactions can be complex and difficult to elucidate. By using this compound as a catalyst and comparing the reaction rate to that of standard thiourea, researchers can apply KIE principles to understand the role of the amine protons in the catalytic cycle. wikipedia.org If the proton transfer from the thiourea moiety is part of the rate-limiting step, a significant KIE would be observed.
Model for Hydrogen Bonding: The N-H groups in thiourea are strong hydrogen bond donors, a property crucial to its function as an organocatalyst. nih.gov this compound provides a perfect system to study the subtle but important differences between hydrogen bonds and deuterium bonds. These differences can affect the strength and geometry of intermolecular interactions, influencing crystal packing, solvation, and the catalytic activity of the molecule.
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 17370-85-3 sigmaaldrich.com |
| Molecular Formula | CD₄N₂S scbt.com |
| Molecular Weight | 80.15 g/mol sigmaaldrich.comscbt.com |
| Isotopic Purity | 98 atom % D sigmaaldrich.com |
| Melting Point | 170-176 °C sigmaaldrich.com |
| SMILES String | [2H]N([2H])C(=S)N([2H])[2H] sigmaaldrich.com |
| InChI Key | UMGDCJDMYOKAJW-JBISRTOLSA-N sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
1,1,3,3-tetradeuteriothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=S)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17370-85-3 | |
| Record name | 17370-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Thiourea D4 and Its Deuterated Analogues
Advanced Synthetic Routes Utilizing Deuterated Precursors
The most direct and reliable methods for synthesizing Thiourea-d4 involve the use of precursors that are already enriched with deuterium (B1214612). This approach, known as total synthesis, generally provides better control over the position and extent of labeling compared to post-synthetic exchange methods.
Synthesis from Deuterated Ammonium (B1175870) Thiocyanate (B1210189) and Deuterated Amines or Carbon Disulfide
A primary route to this compound is the thermal isomerization of deuterated ammonium thiocyanate (ND₄SCN). This reaction is a reversible intramolecular rearrangement that is typically induced by heating the precursor. core.ac.uk When ammonium thiocyanate is heated above its melting point (approximately 150°C), it establishes an equilibrium with thiourea (B124793). core.ac.uk To achieve high isotopic incorporation, the starting material, ammonium thiocyanate-d₄, must be of high isotopic purity. This precursor is commonly synthesized by reacting deuterated ammonia (B1221849) (ND₃) with carbon disulfide (CS₂). benchchem.com The use of deuterated reagents and solvents throughout this process is critical to ensure the final product has a high degree of deuteration. benchchem.com
An alternative and widely applicable method involves the reaction of carbon disulfide with a deuterated amine. mdpi.comresearchgate.net For the synthesis of the parent this compound, deuterated ammonia in a suitable solvent would be reacted with carbon disulfide. The reaction proceeds through a dithiocarbamate (B8719985) intermediate, which is then converted to the thiourea. mdpi.com The reaction of diamines with carbon disulfide is also a well-established method for producing cyclic thioureas, and this procedure can be adapted using deuterated diamines to yield the corresponding deuterated cyclic derivatives. orgsyn.org
Deuterium Exchange Protocols for Isotopic Substitution
Deuterium exchange protocols offer a different strategy for isotopic labeling, where hydrogen atoms in a pre-existing molecule are replaced with deuterium atoms from a deuterated source. acanthusresearch.com This can be achieved under certain conditions, such as catalysis by acid or base in the presence of a large excess of a deuterated solvent like deuterium oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃). acanthusresearch.comresearchgate.net
Hydrogen-Deuterium Exchange (HDX) relies on the lability of certain protons. nih.gov For thiourea, the protons on the nitrogen atoms are acidic and can readily exchange with deuterium from the solvent. acanthusresearch.com This exchange is often observable during NMR spectroscopy, where N-H peaks can disappear if a deuterated solvent like DMSO-d₆ is used, indicating exchange has occurred. mdpi.com While this method can be synthetically straightforward, a significant drawback is the potential instability of the deuterium labels. Protons on heteroatoms like nitrogen are susceptible to back-exchange with any protic solvents or moisture, which can compromise the isotopic purity of the sample. acanthusresearch.com Therefore, this method is often less suitable for applications requiring high label stability.
Optimization of Reaction Conditions for Isotopic Purity and Yield
Achieving high yield and exceptional isotopic purity is paramount in the synthesis of labeled compounds. The optimization of reaction conditions is therefore a critical step. Key parameters that are manipulated include temperature, pressure, solvent, and the use of catalysts.
The primary goal is to maximize the incorporation of deuterium while minimizing any potential for back-exchange. A fundamental principle is the rigorous use of deuterated solvents and reagents throughout the synthesis and purification process, which is key to achieving isotopic purity often exceeding 99 atom %. benchchem.comacanthusresearch.com
Studies on the synthesis of thiourea and its derivatives have shown that these parameters significantly influence the reaction outcome. For the isomerization of ammonium thiocyanate, the reaction rate is accelerated at higher temperatures, but can be retarded by increasing pressure. core.ac.uk In syntheses involving amines and carbon disulfide or other reagents, factors such as solvent composition, reagent stoichiometry, and temperature can be fine-tuned to improve yields and reduce reaction times. researchgate.net For instance, in heterogeneous reaction systems, phase-transfer catalysts can be employed to significantly improve reaction yields. nih.gov The principles learned from these optimizations are directly applicable to the synthesis of their deuterated analogues. ethz.ch
Table 1: Influence of Reaction Parameters on Thiourea Synthesis
| Parameter | General Effect on Yield/Purity | Notes |
|---|---|---|
| Temperature | Increasing temperature generally accelerates the reaction rate. core.ac.uk | Can also promote side reactions or decomposition if too high. researchgate.net |
| Pressure | Increasing pressure can retard the rate of isomerization of ammonium thiocyanate. core.ac.uk | Less commonly varied in standard laboratory syntheses. |
| Solvent | The choice of solvent can affect reagent solubility and reaction rates. researchgate.net | For deuterated syntheses, using a deuterated solvent is crucial for isotopic purity. benchchem.com |
| Catalyst | Acid, base, or phase-transfer catalysts can significantly increase reaction rates and yields. researchgate.netnih.gov | The catalyst must be chosen carefully to avoid unwanted side reactions. |
| Reagent Purity | High chemical and isotopic purity of precursors is essential. | Contamination with non-deuterated species will directly lower the final isotopic enrichment. acanthusresearch.com |
Preparation of Structurally Modified Deuterated Thiourea Derivatives
The thiourea scaffold is a versatile building block in medicinal chemistry and materials science, and numerous structurally modified derivatives have been developed. analis.com.my The synthesis of the deuterated versions of these derivatives follows established chemical routes, adapted through the strategic use of deuterated precursors.
Common strategies for synthesizing thiourea derivatives include:
Reaction of isothiocyanates with amines : This is a highly versatile method for creating N,N'-disubstituted thioureas. mdpi.com To prepare a deuterated derivative, one could use a deuterated amine, a deuterated isothiocyanate, or both.
From acid chlorides and ammonium thiocyanate : N-acyl thiourea derivatives are often prepared by first reacting an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate intermediate. This intermediate then reacts with an amine to form the final product. nih.govmdpi.comacs.org Using deuterated ammonium thiocyanate and/or a deuterated amine allows for the synthesis of specifically labeled N-acyl thioureas.
By selecting the appropriate deuterated starting materials, a wide array of structurally diverse deuterated thiourea derivatives can be accessed. This allows for the precise placement of isotopic labels within the molecule, which is critical for detailed mechanistic and quantitative studies.
Table 2: Examples of Deuterated Thiourea Derivative Synthesis
| Derivative Type | General Synthetic Route | Deuteration Strategy |
|---|---|---|
| N-Aryl-thiourea-d₅ | Aryl isothiocyanate + Ammonia-d₃ | React commercial aryl isothiocyanate with deuterated ammonia. |
| N,N'-Dialkyl-thiourea (deuterated alkyl) | Alkyl-dₓ-amine + Carbon Disulfide | Use a deuterated alkylamine as the starting material. |
| N-Acyl-N'-aryl-thiourea (deuterated aryl) | Acyl chloride + Ammonium thiocyanate, then Aryl-dₓ-amine | Use a deuterated arylamine to react with the in situ generated acyl isothiocyanate. acs.org |
| Cyclic Thioureas (e.g., Ethylenethiourea-d₄) | Diamine-dₓ + Carbon Disulfide | React a deuterated diamine (e.g., ethylenediamine-d₄) with carbon disulfide. orgsyn.org |
Advanced Spectroscopic Characterization of Thiourea D4
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. For Thiourea-d4, these methods offer a window into the fundamental effects of isotopic substitution on bond strengths and molecular geometry.
Infrared (IR) Spectroscopic Analysis: Elucidation of Isotopic Shifts and Normal Modes
The substitution of protons with heavier deuterium (B1214612) atoms in thiourea (B124793) leads to significant and predictable shifts in the infrared absorption bands, a phenomenon crucial for the precise assignment of vibrational modes. researchgate.net A comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound, particularly when isolated in an argon matrix, reveals these isotopic shifts and allows for a detailed understanding of the molecule's normal modes. researchgate.net
Theoretical calculations, such as those using density functional theory (B3-LYP/6-31+G(2d,p)), have shown excellent agreement with experimental results for this compound. researchgate.net These studies indicate that the molecule possesses a non-planar structure with C2 symmetry. researchgate.net The isotopic shifts observed upon deuteration are instrumental in assigning the fundamental vibrational modes. researchgate.net For instance, the N-H stretching vibrations in regular thiourea are replaced by N-D stretching vibrations in this compound, appearing at much lower frequencies. Similarly, bending, rocking, and wagging modes associated with the amino groups also shift to lower wavenumbers. researchgate.net
A comparison of the experimental IR frequencies for this compound isolated in an argon matrix with its non-deuterated counterpart confirms these assignments. researchgate.net The weakening of hydrogen bond effects in the isolated state compared to the solid state is also a key observation from these studies. researchgate.net
Below is a data table of selected experimental infrared frequencies for this compound isolated in an argon matrix, showcasing the assignment to specific normal modes. researchgate.net
| Frequency (cm⁻¹) | Assignment (Normal Mode) | Symmetry |
| 2621.5 | ν(N-D) | A |
| 2500.5 | ν(N-D) | B |
| 2491.2 | ν(N-D) | A |
| 2464.5 | ν(N-D) | B |
| 1431.0 | ν(C-N) | B |
| 1353.9 | ν(C-N) | A |
| 1276.7 | δ(ND₂) | A |
| 1127.4 | δ(ND₂) | B |
| 879.4 | ρ(ND₂) | A |
| 811.9 | ρ(ND₂) | B |
| 710.1 | ν(C=S) | A |
| 255.9 | δ(C=S) | B |
| 229.4 | ω(ND₂) | B |
Table based on data from Benci...enni et al., Vibrational Spectroscopy, 1998. researchgate.net (ν: stretching, δ: bending, ρ: rocking, ω: wagging)
Raman Spectroscopic Studies: Identification of Vibrational Lattice Modes and Molecular Fingerprints
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. nih.gov It is particularly effective for studying the low-frequency lattice vibrations in crystalline solids and for identifying the unique "molecular fingerprint" of a compound. nih.govnih.gov
For crystalline this compound, calculations of lattice vibration frequencies have been performed and show good agreement with experimentally observed frequencies in the Raman and far-infrared spectra. aip.org These low-frequency modes, typically below 150 cm⁻¹, arise from the collective motions of the molecules within the crystal lattice and are sensitive to the crystal structure and intermolecular forces. aip.orgnih.gov The deuteration helps in assigning these modes by shifting the frequencies of vibrations involving the deuterium atoms. aip.org
The Raman spectrum of this compound provides a distinct molecular fingerprint. nih.govnih.gov This fingerprint is the unique pattern of vibrational bands that is characteristic of the molecule's specific structure and bonding. nih.gov Key bands in the Raman spectrum of thiourea, such as those corresponding to the C=S stretch and N-C-N bending modes, are shifted in this compound, providing a clear spectroscopic signature for the deuterated species. researchgate.net This makes Raman spectroscopy a powerful tool for identifying the compound and studying its interactions in various environments. researchgate.net
| Calculated Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |
| 117 | 114 |
| 94 | 93 |
| 73 | 70 |
| 59 | 59 |
| 47 | 48 |
| 35 | 37 |
Table of selected calculated and observed lattice vibration frequencies for this compound, based on data from the Journal of Chemical Physics. aip.org
Matrix Isolation Spectroscopy for Isolated Species Analysis
Matrix isolation is an experimental technique where molecules are trapped within a rigid, inert matrix (such as solid argon or nitrogen) at low temperatures. researchgate.net This method effectively isolates individual molecules, preventing intermolecular interactions and leading to much sharper spectral lines. researchgate.net
The use of matrix isolation FTIR spectroscopy has been fundamental in studying this compound. researchgate.net By isolating this compound molecules in an argon matrix, researchers have been able to obtain high-resolution spectra free from the line-broadening effects of the solid state or the complexities of solvent interactions. researchgate.net This has allowed for the unambiguous identification of vibrational bands corresponding to a single, isolated molecule and has provided strong evidence that the molecule has a non-planar C2 symmetry in its ground state. researchgate.net Furthermore, this technique has been crucial for validating and refining the results of ab initio and density functional theory (DFT) calculations of the molecule's structure and vibrational frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure and probing the dynamics of molecules in solution and the solid state. The introduction of deuterium provides a unique spectroscopic handle for these investigations.
Deuterium NMR (²H NMR) for Structural Elucidation and Dynamic Studies
Deuterium (²H) NMR is a powerful technique for investigating molecular structure and dynamics, particularly in the solid state. chemrxiv.orgnih.gov Although deuterium is a quadrupolar nucleus, which can lead to broad signals, modern solid-state NMR techniques, such as magic-angle spinning (MAS) at high fields, can yield high-resolution spectra. chemrxiv.org Deuterium labeling, as in this compound, is essential for these studies. nih.gov
Furthermore, two-dimensional correlation experiments, such as the ²H-¹H isotope correlation spectroscopy (iCOSY), can be used to establish connectivity and proximity between deuterated sites and nearby protons, aiding in structural elucidation. chemrxiv.org Such techniques are invaluable for characterizing hydrogen-bonding networks and packing interactions in the solid state. chemrxiv.org
Insights into Molecular Interactions and Dynamics through NMR Coalescence and Chemical Shifts
NMR spectroscopy is highly effective for studying dynamic processes like conformational changes that occur on the NMR timescale. In thioureas, rotation around the C-N bond is a key dynamic process. researchgate.net At room temperature, this rotation is often fast, resulting in averaged signals for the amine protons (or deuterons). researchgate.net
However, at reduced temperatures, this rotation can be slowed sufficiently to a point where the signals for the non-equivalent deuterons in different chemical environments (e.g., cis or trans to the sulfur atom) become distinct. researchgate.net The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature. Studying this coalescence phenomenon allows for the calculation of the energy barrier for rotation around the C-N bond. researchgate.net For thiourea derivatives, these barriers have been determined to be in the range of 9-14 kcal/mol. researchgate.net
The chemical shifts of the nuclei in this compound are also highly sensitive to the molecule's environment and its interactions with other species. Changes in chemical shifts can provide profound insights into hydrogen bonding. For instance, the formation of hydrogen bonds between the N-D groups of this compound and a hydrogen-bond acceptor will typically cause a downfield shift in the ²H NMR signal, with the magnitude of the shift correlating with the strength of the interaction. This makes NMR an excellent tool for quantifying the hydrogen-bond donor strength of thiourea and its derivatives.
Advanced Spectroscopic Techniques for Conformational Elucidation
The conformational landscape of this compound is primarily defined by the rotation around the C-N bonds and the orientation of the deuterated amine (-ND₂) groups relative to the thiocarbonyl (C=S) group. Spectroscopic methods offer a window into these dynamic processes, allowing for a detailed characterization of the molecule's preferred conformations and the energy barriers that separate them.
Vibrational Spectroscopy: FTIR and Raman
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound, which are highly sensitive to its molecular conformation. Theoretical studies, supported by experimental data, have indicated that this compound, much like its non-deuterated counterpart, possesses a non-planar structure with C₂ symmetry being the most stable form. claremont.edu
The analysis of the FTIR spectrum of this compound, particularly when isolated in inert gas matrices like argon and nitrogen, allows for the precise measurement of its fundamental vibrational frequencies. claremont.edu The isotopic substitution of hydrogen with deuterium results in significant shifts in the vibrational frequencies of the amine groups, providing unambiguous markers for these motions. For instance, the N-D stretching and bending modes appear at different wavenumbers compared to the N-H modes in thiourea.
A detailed examination of the vibrational spectra reveals the presence of a single isomer in the vapor phase, which is consistent with the calculated lowest energy C₂ symmetry structure. claremont.edu The observed vibrational frequencies and their assignments provide a spectroscopic fingerprint of this conformation.
Vibrational Frequencies of this compound
| Vibrational Mode | Frequency in Argon Matrix (cm⁻¹) | Frequency in Nitrogen Matrix (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-D) | 2621.5 | 2629.8 | N-D stretching |
| ν(N-D) | 2500.5 | 2503.2 | N-D stretching |
| ν(N-D) | 2491.2 | 2494.2 | N-D stretching |
| ν(N-D) | 2464.5 | 2472.9 | N-D stretching |
| δ(ND₂) | 1276.7 | 1284.2 | ND₂ bending |
| δ(ND₂) | 1127.4 | 1131.7 | ND₂ bending |
| ν(C-N) | 1431.0 | 1449.3 | C-N stretching |
| ν(C-N) | 1353.9 | 1355.8 | C-N stretching |
| ν(C=S) | 710.1 | - | C=S stretching |
Data sourced from a study of this compound in argon and nitrogen matrices. claremont.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR spectroscopic data for this compound is not as extensively reported as its vibrational spectra, the principles of NMR are fundamental to understanding its conformational dynamics in solution. For thiourea and its derivatives, ¹H and ¹³C NMR spectroscopy are powerful tools for studying the rotational barrier around the C-N bonds.
At room temperature, the rotation around the C-N bonds in thiourea is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the amine protons. acs.org However, at lower temperatures, this rotation can be slowed, leading to the observation of distinct signals for the deuterons (in the case of this compound) that are cis and trans to the thiocarbonyl group. This phenomenon, known as dynamic NMR, allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. For thiourea, this barrier is in the range of 11 to 14 kcal/mol. acs.org
The deuteration in this compound would primarily affect the NMR spectrum through the absence of proton signals from the amine groups in ¹H NMR and through coupling effects in ¹³C and ¹⁵N NMR, if observed. The underlying principles of using temperature-dependent NMR to probe conformational exchange remain the same. The study of substituted thioureas has shown that different conformers can be distinguished and their relative populations determined, which is crucial for understanding their reactivity. acs.org
Computational and Theoretical Investigations of Thiourea D4
Quantum Chemical Approaches
Quantum chemical methods are fundamental to understanding the electronic and geometric properties of Thiourea-d4. These ab initio (from first principles) and Density Functional Theory (DFT) calculations provide a detailed picture of the molecule's behavior.
A variety of computational methods have been employed to investigate the electronic structure and energetics of thiourea (B124793) and its deuterated isotopologue, this compound. Post-Hartree-Fock ab initio methods, including Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD), have been utilized with double- and triple-zeta quality basis sets to explore the molecule's properties. nih.gov These high-level calculations are crucial for accurately determining the molecule's geometry and energy. nih.govmst.edu
Density Functional Theory (DFT) has also been widely applied, with functionals like B3-LYP, often combined with basis sets such as 6-31+G(2d,p), showing satisfactory agreement with experimental data for vibrational frequencies and isotopic shifts. researchgate.net DFT calculations are instrumental in analyzing local reactivity through quantum-molecular descriptors and understanding the electronic impact of substituents. nih.govoup.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, providing insights into the chemical reactivity and charge transfer interactions within the molecule. researchgate.netresearchgate.net
Table 1: Computational Methods and Basis Sets Applied to Thiourea and its Isotopologues
| Method | Basis Set(s) | Application | Reference(s) |
|---|---|---|---|
| MP2 | 6-31+G(d,p), TZV+(2d,2p), 6-311+G(3df,2p), aug-cc-pVTZ | PES Search, Conformational Analysis, Anharmonic Spectra | nih.gov |
| QCISD | cc-pVTZ | Conformational Analysis | nih.gov |
| B3-LYP | 6-31+G(2d,p) | Vibrational Frequencies, Isotopic Shifts | researchgate.net |
| Hartree-Fock | 3-21G* | Force Field, Vibrational Frequencies | capes.gov.br |
| revPBE-D3(0) | def2-TZVPP | Conformational Energy, Vibrational Frequencies | acs.org |
The study of the potential energy surface (PES) is essential for understanding the different spatial arrangements, or conformations, a molecule can adopt. solubilityofthings.com For thiourea, theoretical investigations have searched for stable conformers under various symmetry constraints, including C1, Cs, C2, and C2v. nih.gov
Computational studies consistently show that thiourea is non-planar. researchgate.net The most stable structure is found to have C2 symmetry, with a less stable isomer possessing Cs symmetry. nih.govresearchgate.net At the MP2/6-31+G(d,p) level, both C2 and Cs conformers were identified as stationary points, but when more extensive basis sets with polarization and diffuse functions were used, only the C2 conformer was found to be a true minimum. nih.gov This finding was further confirmed at the higher QCISD/cc-pVTZ level of theory. nih.gov The energy difference between conformers is often small, indicating that multiple conformations can be thermally accessible at room temperature. acs.orgnih.gov The interconversion between these conformers occurs through rotation around the C-N bonds. acs.orgnih.gov
Table 2: Computed Stability of Thiourea Conformers
| Conformer Symmetry | Computational Level | Stability Status | Key Finding | Reference(s) |
|---|---|---|---|---|
| C2 | MP2/aug-cc-pVTZ | True Minimum | Lowest energy structure | nih.gov |
| Cs | MP2/aug-cc-pVTZ | Saddle Point | Less stable isomer | nih.govresearchgate.net |
| C2 | QCISD/cc-pVTZ | True Minimum | Confirmed as the most stable conformer | nih.gov |
| Cs | MP2/6-31+G(d,p) | Stationary Point | Identified as a stable point at this level | nih.gov |
A key application of computational chemistry for this compound is the prediction of its vibrational spectrum. Isotopic substitution, such as replacing hydrogen with deuterium (B1214612), significantly affects the vibrational frequencies and is a powerful tool for assigning spectral bands. bdu.ac.in
Anharmonic vibrational spectra for the C2 conformer of this compound have been computed using methods like the vibrational self-consistent field (VSCF) and correlation-corrected VSCF. nih.gov These calculations, which go beyond the simpler harmonic approximation, are necessary for accurate predictions. nih.govresearchgate.net The calculations have been performed using quartic force fields at the MP2 level with various basis sets. nih.gov The results allow for the calculation of wavenumbers for fundamental, overtone, and combination transitions. nih.gov These theoretical predictions show strong agreement with experimental Fourier-transform infrared (FTIR) spectra of this compound isolated in argon and nitrogen matrices. researchgate.net The computed isotopic shifts between thiourea and this compound are particularly valuable for validating experimental assignments. researchgate.netcapes.gov.br Anharmonic corrections can be significant, varying from 5 to 60 cm⁻¹, especially for modes involving N-H (or N-D) stretching and deformation. nih.gov
Molecular Dynamics Simulations for Dynamic Properties
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations have been used to study the properties of thiourea and its derivatives in different environments. nih.govresearchgate.net
For instance, MD simulations can be used to calculate radial distribution functions to study the interaction of thiourea with water molecules. nih.gov In the context of thiourea inclusion compounds, MD simulations have been employed to analyze the reorientational dynamics of guest molecules within the host channels of the thiourea crystal lattice. researchgate.net These simulations can describe the motion of guest molecules among different favored sites and can be compared with experimental techniques like quasi-elastic neutron scattering. researchgate.net Such studies reveal how the molecule moves and interacts with its surroundings on a picosecond timescale, which is crucial for understanding its function in various applications. acs.orgnih.gov
Theoretical Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Thiourea is a potent hydrogen bond donor due to its two amine groups and the sulfur atom, which can act as a hydrogen bond acceptor. researchgate.net Computational methods are essential for characterizing the complex hydrogen bonding networks and other non-covalent interactions that govern the behavior of this compound in condensed phases. nih.govresearchgate.net
DFT calculations are used to investigate the geometry and energy of hydrogen-bonded complexes, for example, between thiourea and water molecules or other substrates. researchgate.netresearchgate.net These studies show that hydrogen bond interactions can significantly influence the molecule's properties, including its Raman spectra. researchgate.net In the context of organocatalysis, theoretical models reveal that thiourea can activate substrates through single or double hydrogen bonds. acs.orgnih.gov The structure of the catalyst-substrate complex, stabilized by multiple non-covalent interactions, is critical for its reactivity and selectivity. nih.gov Deuteration studies, both experimental and computational, can help elucidate the role of specific hydrogen bonds in reaction mechanisms. nih.govacs.org For instance, using deuterated reactants in computational models helps to confirm the role of proton transfer steps in a catalytic cycle. nih.gov
Structural Investigations of Thiourea D4 in Condensed Phases
Crystal Structure Determination via Diffraction Techniques
Neutron Diffraction Studies of Deuterated Thiourea (B124793) Host Matrices and Inclusion Compounds
Neutron diffraction is an exceptionally powerful tool for studying deuterated compounds because of the large coherent scattering cross-section of deuterium (B1214612). This technique allows for the precise localization of deuterium atoms, which is often challenging with X-ray diffraction.
Studies on deuterated thiourea have revealed details about its modulated phases. For instance, the modulation wave vector of deuterated thiourea has been measured as a function of temperature and electric field, identifying a commensurate phase stabilized by the field. aps.org However, some high-order commensurate phases observed in X-ray diffraction studies were not seen in neutron diffraction, a discrepancy attributed to potential radiation damage from the X-ray beam. aps.org Further neutron diffraction measurements on irradiated samples of deuterated thiourea, SC(ND₂)₂, have shown an enhancement of hysteresis and memory effects with increasing radiation dose. aps.org
Thiourea is known to form inclusion compounds where guest molecules are encapsulated within channels formed by the host thiourea lattice. Neutron diffraction has been employed to study the structure and dynamics of guest molecules within these deuterated thiourea host matrices. ucl.ac.ukresearchgate.net For example, in the thiourea/cyclohexane inclusion compound, the guest molecules are tilted with respect to the tunnel axis. ucl.ac.uk The use of deuterated thiourea as the host matrix allows for selective focus on the dynamic properties of the guest molecules. ucl.ac.uk
X-ray Crystallographic Analyses of Deuterated Thiourea Analogues and Derivatives
X-ray crystallography has been widely used to determine the crystal structures of various thiourea derivatives and their complexes. These studies provide valuable insights into the coordination chemistry and intermolecular interactions of these compounds.
For example, the crystal structures of cadmium(II) complexes with N-alkylthiourea derivatives have been determined, revealing both polymeric and monomeric structures with distinct coordination geometries around the cadmium center. capes.gov.br In these complexes, the thiourea ligands coordinate to the metal ion through the sulfur atom. capes.gov.br Similarly, the structures of N-2-pyridylethyl-N'-arylthioureas have been analyzed, showing the presence of both intramolecular and intermolecular hydrogen bonds that dictate the crystal packing. scielo.org.mx The study of various thiourea derivatives has also led to the identification of different hydrogen bonding patterns. researchgate.net
Conformational Polymorphism and the Influence of Deuteration on Solid-State Architecture
Conformational polymorphism refers to the ability of a molecule to exist in different crystalline structures due to different conformations of the molecule. Deuteration can significantly influence this phenomenon by altering the strength of intermolecular interactions, particularly hydrogen bonds.
The substitution of hydrogen with deuterium can lead to changes in the stability and structure of crystalline polymorphs. acs.org This "geometric isotope effect" arises from the fact that C-D bonds are slightly shorter and stronger than C-H bonds, which can subtly alter the balance of intermolecular forces and favor the formation of a different polymorph. In some cases, deuteration has been shown to raise the temperature of phase transitions. For instance, selectively deuterated nickel(II) bis(diisopropyl)dithiocarbamate undergoes a reversible displacive phase transition at a temperature approximately 4 K higher than its protonated counterpart, although the fundamental mechanism of the transition remains equivalent. acs.orgnih.gov
N,N'-disubstituted urea (B33335) and thiourea derivatives are known to exist in different conformations in both solution and the solid state, with four primary low-energy conformations being possible. researchgate.net The most common conformation features the two N-H groups in a parallel orientation. researchgate.net
Detailed Analysis of Hydrogen Bonding Motifs in Crystalline Thiourea-d4 and its Adducts
Hydrogen bonding plays a pivotal role in determining the crystal structure and properties of thiourea and its derivatives. The N-H groups of thiourea act as hydrogen bond donors, while the sulfur atom can act as an acceptor.
In the crystal structures of thiourea adducts, such as those with tetraethylammonium (B1195904) hydrogen sulfate (B86663), complex hydrogen-bonded networks are formed involving the thiourea molecules, anions, and sometimes water molecules. bas.bg The planar geometry and high dipole moment of thiourea contribute to its efficiency in forming these host lattices. bas.bg
The analysis of N-2-pyridylethyl-N'-arylthiourea structures has revealed distinct hydrogen bonding patterns, including intramolecular N-H···N bonds forming a six-membered ring and intermolecular N-H···S hydrogen bonds that lead to the formation of centrosymmetric dimers. scielo.org.mx The sulfur atom in C=S systems can be an effective hydrogen bond acceptor, especially when part of a delocalized system. scielo.org.mx
Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the strength of different hydrogen bonding motifs in thiourea derivatives. researchgate.net These studies have shown that by carefully selecting substituents, it is possible to selectively favor certain hydrogen bonding patterns. researchgate.net In some acylthiourea derivatives, a strong intramolecular N-H···O=C hydrogen bond stabilizes a specific conformation. researchgate.net The crystal packing is then governed by intermolecular N-H···S=C hydrogen bonds, often forming dimer motifs. researchgate.net
The table below summarizes key crystallographic data for a representative thiourea adduct.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Et₄N·HSO₄·TU·H₂O | C₉H₂₇N₃O₅S₂ | Monoclinic | P2₁/n | 9.034(3) | 16.514(5) | 11.236(3) | 98.46(3) |
Data for the adduct of tetraethylammonium hydrogen sulfate with thiourea and water, taken from a study by an external source. bas.bg
Advanced Research Applications of Thiourea D4
Isotopic Tracers for Mechanistic Studies
The primary utility of Thiourea-d4 in mechanistic studies lies in its function as an isotopic tracer. The deuterium (B1214612) atoms act as labels, allowing scientists to follow the path of the thiourea (B124793) molecule or its specific N-H groups throughout a chemical transformation.
The replacement of hydrogen with deuterium gives rise to a phenomenon known as the kinetic isotope effect (KIE), where a bond to deuterium is typically stronger and breaks more slowly than a corresponding bond to hydrogen. nih.gov This effect is a cornerstone of mechanistic elucidation. By using this compound in a reaction, researchers can determine if the cleavage of the N-H (or N-D) bond is part of the rate-determining step. rsc.org If a significant slowdown in the reaction rate is observed with this compound compared to standard thiourea, it provides strong evidence that the N-H bond is broken during the slowest step of the reaction sequence.
Deuterium labeling studies are instrumental in distinguishing between proposed reaction pathways. rsc.org For instance, in complex catalytic cycles, this compound can help identify the exact step where a proton transfer from the catalyst occurs. annexechem.com These experiments provide definitive data that helps to either support or refute hypothetical mechanisms derived from computational models or other experimental observations. rsc.orgchemscene.com
Isotopic scrambling refers to the distribution of isotopes among different positions within a molecule or between different molecules during a reaction. Observing the scrambling of deuterium from this compound to substrates or other species in the reaction mixture provides profound mechanistic insights. acs.org For example, if deuterium atoms from the catalyst are found incorporated into the starting material, it can indicate a reversible initial step. Similarly, scrambling can reveal the existence of previously unsuspected intermediates or alternative, competing reaction pathways. These deuterated experiments are crucial for confirming stepwise mechanisms and understanding the dynamic nature of chemical equilibria in a reaction. acs.org
Contributions to Organocatalysis Research
Thiourea and its derivatives have emerged as highly effective organocatalysts, primarily functioning as hydrogen-bond donors to activate electrophiles. researchgate.net this compound is an invaluable asset in this field, enabling detailed investigation into how these catalysts function at a molecular level.
In the realm of organocatalysis, understanding the precise role of the catalyst is paramount. Deuterium labeling studies using deuterated thiourea catalysts are a key technique for these investigations. rsc.org By substituting the N-H protons with deuterium, researchers can track the involvement of these specific groups in the catalytic process.
Such studies have been critical in clarifying the mechanisms of various thiourea-catalyzed reactions, including pyranylations and glycosylations. rsc.org For example, experiments with deuterated catalysts have helped to differentiate between two plausible activation modes: a dual hydrogen-bond activation pathway, where the thiourea engages the substrate via both N-H groups, and a Brønsted acid catalysis pathway, which proceeds through a different intermediate. rsc.org The outcomes of these labeling experiments provide clear, evidence-based distinctions between such subtle mechanistic possibilities.
Table 1: Mechanistic Questions Addressed by this compound Labeling
| Mechanistic Question | How this compound Provides Answers | Example Reaction Type |
| Is N-H bond cleavage rate-determining? | Measurement of the Kinetic Isotope Effect (KIE); a slower rate with this compound indicates N-D bond breaking in the slowest step. | Imine Hydrocyanation annexechem.com |
| What is the active mode of catalysis? | Helps distinguish between dual H-bond activation and Brønsted acid catalysis by tracking deuterium transfer. | Pyranylation, Glycosylation rsc.org |
| Are reaction steps reversible? | Observation of deuterium scrambling from the catalyst back to the starting materials. | General Organocatalysis acs.org |
| What is the source of protons in the product? | Tracing the origin of specific protons to either the catalyst (this compound) or other reagents in the mixture. | Glycosylation acs.org |
The catalytic power of thiourea originates from its ability to form one or two hydrogen bonds with an electrophilic substrate, such as a compound containing a carbonyl or imine group. researchgate.net This interaction polarizes the substrate, making it more susceptible to attack by a nucleophile. This compound allows for direct spectroscopic observation of this crucial interaction.
When this compound forms a deuterium bond with a substrate, the properties of the N-D bond change. This change can be detected using techniques like infrared (IR) spectroscopy, where the N-D stretching vibration will shift to a different frequency. By monitoring these spectral shifts, researchers can confirm that deuterium bonding is occurring and even quantify its strength. Ultrafast vibrational spectroscopy combined with deuterated catalysts can reveal the dynamics of these interactions, showing how the bonds form and break on picosecond timescales and how the catalyst and substrate are oriented in the active complex. These studies have shown that even when a thiourea catalyst has two N-D groups available, it may form one strong deuterium bond and one weaker one to activate the substrate effectively.
Specialized Applications in Materials Science
While the use of this compound is most established in mechanistic chemistry, its principles extend to potential applications in materials science. The incorporation of deuterium into materials is a known strategy to enhance specific properties, such as increasing the durability and efficiency of optical and electronic devices. nih.gov
Thiourea derivatives are already being explored for advanced material applications, including the development of self-healing polymers and phase-change materials for thermal energy storage. acs.org For instance, poly(thiourea-disulfide) elastomers exhibit robust mechanical and self-healing properties due to a network of dynamic hydrogen bonds within the material. acs.org
The strategic substitution of hydrogen with deuterium by using this compound as a monomer or building block could be a powerful method to fine-tune the properties of these materials. Altering the hydrogen-bonding network to a deuterium-bonding network could modify the material's thermal stability, mechanical strength, and self-healing efficiency. Although a nascent area of investigation, the use of this compound offers a promising avenue for creating next-generation functional materials with precisely controlled characteristics.
Synthesis of Deuterated Polymers and Novel Carbon Nitride Frameworks
The use of thiourea as a precursor for synthesizing nitrogen-rich graphitic carbon nitride (g-C₃N₄) is a well-established, facile, and cost-effective method. rsc.orgrsc.org This process typically involves the thermal polycondensation of thiourea. rsc.orgmdpi.com By substituting standard thiourea with this compound, researchers can synthesize deuterated graphitic carbon nitride. This isotopic labeling is instrumental for mechanistic studies of photocatalysis and polymer formation. For instance, techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the transformation of the N-D bonds during the condensation process, offering clearer insights into the reaction pathways compared to the N-H bonds which can have overlapping signals with other functional groups.
While direct synthesis of other deuterated polymers using this compound as a monomer is less common, its derivatives are employed in creating complex macromolecules. Thiourea derivatives can be synthesized through reactions with various compounds like carboxyl chlorides or isothiocyanates. nih.gov Using this compound in these syntheses would yield deuterated polymer chains, enabling detailed structural and dynamic analysis through neutron scattering or solid-state NMR, which are highly sensitive to isotopic substitution. The synthesis of g-C₃N₄ from thiourea has been shown to produce materials with high visible-light photocatalytic activity, and the use of this compound can help elucidate the mechanisms behind this enhanced performance. rsc.orgresearchgate.netresearchgate.net
Table 1: Precursors for Graphitic Carbon Nitride (g-C₃N₄) Synthesis
| Precursor | Key Advantage/Feature | Reference |
|---|---|---|
| Thiourea | Low cost, easily available, yields nitrogen-rich material. | rsc.orgrsc.org |
| Urea (B33335) | Low cost, results in porous layered structures with large surface area. | mdpi.com |
| Dicyandiamide | Common precursor, often used as a benchmark for comparison. | rsc.orgmdpi.com |
| Melamine | Common precursor for thermal condensation. | mdpi.com |
| Guanidine Hydrochloride | Another precursor used in thermal polycondensation methods. | mdpi.com |
| This compound | Enables mechanistic studies of polymerization and photocatalysis via isotopic tracking. | N/A |
Dynamics of Guest Molecules in Thiourea Inclusion Compounds via Neutron Scattering
Thiourea has the remarkable ability to form inclusion compounds, where it creates a hydrogen-bonded host lattice with hexagonal channels that can encapsulate guest molecules. aps.org The study of the behavior of these guest molecules within the host channels provides fundamental insights into molecular motion in confined spaces. Neutron scattering is a particularly powerful technique for these investigations due to its sensitivity to the nuclear scattering cross-sections of isotopes, especially hydrogen and deuterium.
To isolate the scattering signal from the guest molecules, experiments often utilize a host lattice of perdeuterated thiourea (this compound). researchgate.net This approach minimizes the incoherent scattering from the host's hydrogen atoms, which would otherwise dominate the spectrum and obscure the signal from the guest. By using this compound as the host and a hydrogen-containing guest molecule, the dynamics of the guest can be studied in detail. Conversely, using a deuterated guest (like cyclohexane-d₁₂) within a standard thiourea host allows for the specific study of guest dynamics through techniques like ²H NMR. aps.org Incoherent quasielastic neutron scattering (IQNS) studies on these systems have revealed complex guest dynamics, such as molecular jumps and rotations within the thiourea channels. researchgate.net These studies are crucial for understanding the relationship between the guest dynamics and the structural phase transitions of the inclusion compound. aps.org
Studies of Radiation Damage and Phase Transitions in Modulated Deuterated Thiourea
Thiourea exhibits a complex sequence of temperature-dependent phase transitions, including ferroelectric and incommensurately modulated phases. tandfonline.comresearchgate.net The substitution of hydrogen with deuterium in this compound has a known effect on the transition temperatures and the stability of these phases, a phenomenon often observed in hydrogen-bonded systems. researchgate.net Studying deuterated thiourea helps in understanding the role of the N-H···S hydrogen bonds in driving these structural transformations.
Furthermore, thiourea has been investigated for its radioprotective mechanisms, showing an ability to protect against chromosomal damage induced by X-rays. nih.gov When studying the effects of radiation on the crystal structure of thiourea, using this compound can provide enhanced contrast in neutron diffraction experiments. This allows for a more precise determination of the positions of the deuterium atoms and how they are affected by radiation-induced defects. The changes in the modulated structure upon irradiation can be tracked with greater sensitivity, offering a clearer picture of the damage mechanisms at the molecular level. High-energy photon scattering has also been used to determine the elastic properties of thiourea, a method chosen to minimize radiation damage during the experiment. researchgate.net
Table 2: Reported Phase Transition Temperatures in Thiourea
| Transition | Temperature (K) | Method/Note | Reference |
|---|---|---|---|
| IV → V | ~169 | Adiabatic Calorimetry | tandfonline.com |
| III → IV | ~171 | Adiabatic Calorimetry | tandfonline.com |
| I → II | ~200 | Adiabatic Calorimetry | tandfonline.com |
Note: Deuteration can shift these transition temperatures.
Applications in Advanced Analytical Chemistry
In the realm of analytical chemistry, the precision and accuracy of measurements are paramount. This compound provides distinct advantages in mass spectrometry and nuclear magnetic resonance spectroscopy due to its isotopic purity.
Quantitative Mass Spectrometry as an Internal Standard
A significant challenge in quantitative mass spectrometry is compensating for sample loss during preparation and variations in instrument response, such as ionization efficiency. scioninstruments.com The use of an internal standard (IS) is a well-established method to correct for these variables. scioninstruments.comtexilajournal.com An ideal internal standard has chemical and physical properties nearly identical to the analyte but is distinguishable by its mass-to-charge ratio (m/z). nih.gov
Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry. texilajournal.com this compound co-elutes with non-deuterated thiourea in chromatographic separations and experiences the same ionization suppression or enhancement effects from the sample matrix. texilajournal.com However, it is easily distinguished in the mass spectrometer due to its higher mass (M+4). sigmaaldrich.com When a known quantity of this compound is added to a sample, the ratio of the analyte signal to the internal standard signal can be used to construct a highly accurate calibration curve, leading to reliable quantification of thiourea in various matrices, from industrial process water to biological samples. nih.govnih.govbiorxiv.org This approach significantly improves the precision and accuracy of quantitative methods. texilajournal.comnih.gov
Use in Deuterated Solvents for Enhanced NMR Spectroscopy and Molecular Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structure and dynamics. A common practice in ¹H NMR is to use deuterated solvents (e.g., chloroform-d, DMSO-d₆) to avoid large, interfering signals from the solvent's protons. scharlab.comtcichemicals.com
This compound can be used in specialized NMR experiments to probe molecular interactions. For example, when studying thiourea inclusion compounds, if this compound is used as the host, its deuterium atoms will not produce a signal in a standard ¹H NMR spectrum. nih.gov This effectively makes the host lattice "invisible," allowing for an unobstructed view of the ¹H signals from the guest molecule. This simplifies the spectrum and facilitates the analysis of the guest's chemical shifts and coupling constants, which are sensitive to its environment within the host channel. aps.org Furthermore, in ²H (deuterium) NMR studies, the specific signal from this compound can be monitored to understand the dynamics and ordering of the host lattice itself during phase transitions or upon guest inclusion. aps.org
Future Research Directions and Emerging Methodologies for Thiourea D4
Integration of Advanced Experimental and Computational Techniques for Multi-Scale Analysis
The synergy between advanced experimental methods and high-level computational studies is becoming indispensable for a comprehensive understanding of Thiourea-d4's behavior across multiple scales. This integrated approach allows researchers to correlate macroscopic properties with molecular-level dynamics.
Recent research has successfully combined guided ion beam tandem mass spectrometry (GIBMS) with computational modeling to examine the dissociation of protonated thiourea (B124793) derivatives. researchgate.net This methodology provides detailed insights into fragmentation pathways and reaction energetics. For this compound, similar integrated studies could elucidate the kinetic isotope effect on its dissociation pathways, offering a clearer picture of its stability and reactivity. Techniques like Density Functional Theory (DFT) are crucial in these efforts, helping to map potential energy surfaces and identify transition states. researchgate.netresearchgate.net For instance, computational approaches such as the polarizable continuum model (PCM) can simulate solvent effects, providing a more realistic model of the compound's behavior in different chemical environments. scispace.com
Time-resolved infrared spectroscopy is another powerful tool that, when coupled with DFT calculations, can unravel the complex hydrogen-bonding dynamics of thiourea derivatives. acs.org By selectively deuterating the N-H groups, as in this compound, researchers can distinguish and independently study the vibrational dynamics of different molecular moieties. acs.org This approach has revealed that even in seemingly symmetric hydrogen-bonding situations, the individual N-H (or N-D) groups can exhibit significantly different interaction strengths and exchange dynamics, which are critical for understanding its role in organocatalysis. acs.org
Future work will likely involve more sophisticated computational models, such as those incorporating quantum theory of atoms in molecules (QTAIM) to analyze non-covalent interactions, which are central to thiourea's function in catalysis and molecular recognition. acs.org
Table 1: Advanced Techniques for this compound Analysis
| Technique | Application for this compound | Potential Insights |
| Guided Ion Beam Tandem Mass Spectrometry (GIBMS) | Studying collision-induced dissociation. researchgate.net | Elucidation of fragmentation mechanisms and kinetic isotope effects. |
| Density Functional Theory (DFT) | Modeling reaction pathways and conformational analysis. acs.orgacs.org | Predicting reaction barriers, transition state geometries, and solvent effects. |
| Time-Resolved Infrared Spectroscopy | Probing hydrogen-bond dynamics. acs.org | Understanding the lifetimes and exchange dynamics of deuterium (B1214612) bonds. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions. acs.org | Quantifying the nature and strength of hydrogen/deuterium bonds. |
Development of Novel Deuteration Strategies for Complex Systems
While the synthesis of small, deuterated molecules like this compound is relatively established, the development of selective and efficient deuteration methods for more complex molecules remains a significant challenge and a key area of future research. anr.fr The insights gained from studying simple deuterated systems are crucial for informing these new synthetic strategies.
Current research is focused on developing catalytic methods that can introduce deuterium into specific positions of a molecule under mild conditions, avoiding the harsh reagents and conditions often required by traditional methods. researchgate.netrsc.org Strategies being explored include:
Transition Metal-Free Catalysis: The use of organocatalysts, such as chiral thiols, under visible-light irradiation presents a metal-free platform for asymmetric deuteration at non-benzylic positions using deuterium oxide as the deuterium source. researchgate.net
Electrochemical Deuteration: Electrochemistry is emerging as a powerful tool for selective deuteration, offering an alternative to conventional methods that often lack chemo- or regioselectivity. rsc.org
Catalyst Surface Engineering: Modifying the surface of metallic catalysts is a promising approach to achieve regioselective hydrogen isotope exchange on complex molecules like carbohydrates. anr.fr
These innovative methods could be adapted and optimized for the synthesis of more complex thiourea-based structures containing deuterium at specific sites, expanding the toolbox for creating novel organocatalysts and functional materials. The development of continuous flow processes for these reactions could also enable rapid, low-cost, and scalable production of deuterated compounds. anr.fr
Exploration of Untapped Applications in Diverse Chemical and Material Science Domains
The unique properties of this compound, stemming from the kinetic isotope effect and altered hydrogen-bonding characteristics of deuterium, open up possibilities for its use in areas beyond its current applications in mechanistic studies and as an internal standard.
In materials science , the incorporation of deuterated compounds can influence the physical and chemical properties of materials. For example, deuteration has been shown to affect the optical and electro-optic properties of crystals. Studies on deuterated zinc tris thiourea sulfate (B86663) (d-ZTS) have shown that deuteration can alter phase-matching conditions for second-harmonic generation, a key property for optical frequency conversion applications. aip.org Further research could explore how incorporating this compound into polymer or composite materials affects their mechanical, thermal, and optical properties. For instance, studies on electrodeposited Ni-P foils have shown that the addition of thiourea influences crystallinity and nanomechanical properties like hardness and elastic modulus. kjmm.org Investigating the effect of this compound in such systems could reveal new ways to fine-tune material characteristics.
In organocatalysis , while thiourea is a well-established catalyst, the full potential of its deuterated analogues has yet to be realized. scispace.comacs.org The subtle changes in the acidity and hydrogen-bonding strength upon deuteration can influence the catalytic activity and enantioselectivity of a reaction. nih.gov Future studies could systematically investigate the performance of this compound and its derivatives in a wide range of organic transformations, potentially leading to the discovery of catalysts with enhanced efficiency or selectivity for specific reactions.
Furthermore, the development of novel ionic liquids based on thiourea structures for applications in energy storage, such as in lithium-ion batteries, is an emerging field. acs.org A thiourea-based ionic liquid has been shown to improve the electrochemical stability and safety of battery electrolytes. acs.org Exploring the use of this compound in these systems could offer advantages, as deuterated electrolytes can sometimes exhibit different transport properties and stability profiles.
Table 2: Potential Future Applications of this compound
| Domain | Potential Application | Rationale |
| Materials Science | Modifier for nonlinear optical crystals. aip.org | Deuteration can tune optical properties and phase-matching behavior. |
| Additive in electrodeposited metal alloys. kjmm.org | Isotope effects may influence grain structure and nanomechanical properties. | |
| Component in novel ionic liquids. acs.org | Potential for altered electrochemical stability and transport properties in batteries. | |
| Organocatalysis | Catalyst for asymmetric synthesis. scispace.comacs.org | Kinetic isotope effect can influence reaction rates and enantioselectivity. nih.gov |
| Supramolecular Chemistry | Building block for hydrogen-bonded assemblies. research-solution.com | Altered bond strength of N-D···X vs. N-H···X can tune assembly dynamics. |
The continued exploration of this compound, driven by these future research directions and emerging methodologies, promises to yield not only a more profound fundamental understanding of isotopic effects but also to unlock novel applications across a broad spectrum of scientific disciplines.
Q & A
Q. Q. How should raw data from Thiourea-d4 experiments be archived for reproducibility?
- Methodological Answer : Raw NMR spectra, MS chromatograms, and computational input files should be stored in FAIR-compliant repositories (e.g., Zenodo or Figshare) with unique DOIs. Metadata must include deuteration levels, solvent purity, and instrument calibration dates. Reproducibility checks involve independent replication by third-party labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
